6-(tert-Butyl)-5-chloropyrimidin-4-amine

Lipophilicity Drug Design Physicochemical Properties

Replace methyl/ethyl analogs that fail to fill hydrophobic pockets or achieve required membrane permeability. This tert-butyl-substituted chloropyrimidine offers distinct steric bulk and lipophilicity (LogP 3.11 vs 1.20 for methyl analog). - Privileged scaffold for kinase inhibitors & GPCR modulators - 5-Chloro handle enables Pd-catalyzed cross-coupling - Predictable SAR outcomes - not functionally interchangeable with smaller alkyl variants

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B13097137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-5-chloropyrimidin-4-amine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NC=N1)N)Cl
InChIInChI=1S/C8H12ClN3/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3,(H2,10,11,12)
InChIKeyPUBNQLJFUNQNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butyl)-5-chloropyrimidin-4-amine Overview


6-(tert-Butyl)-5-chloropyrimidin-4-amine is a halogenated aminopyrimidine building block characterized by a bulky tert-butyl substituent at the 6-position and a reactive chloro group at the 5-position. This specific substitution pattern places it within a privileged class of scaffolds frequently employed in medicinal chemistry for the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators [1]. Its core structure provides a versatile handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, while the tert-butyl group imparts distinct steric and lipophilic properties that differentiate it from its smaller alkyl-substituted counterparts.

Building Block for kinase inhibitor and GPCR ligand synthesis
Steric Differentiation Bulky tert-butyl alters lipophilicity and binding pocket fit
Synthetic Handle 5-chloro group enables SNAr and cross-coupling diversification

6-(tert-Butyl)-5-chloropyrimidin-4-amine Substitution Pitfalls


The assumption that 6-alkyl-5-chloropyrimidin-4-amines are functionally interchangeable is not supported by quantitative structure-property relationship data. Substituting the tert-butyl group at the 6-position with a smaller alkyl moiety (e.g., methyl, ethyl, or isopropyl) leads to a dramatic and predictable alteration of the molecule's lipophilicity and steric profile . These changes directly impact critical drug design parameters, including membrane permeability, metabolic stability, and binding pocket complementarity. Consequently, replacing this compound with a less bulky or less lipophilic analog in a synthetic sequence or biological assay will almost certainly yield a different reactivity profile, potency, or selectivity outcome, thereby invalidating the intended structure-activity relationship (SAR) study.

Lipophilicity shift
Smaller 6-alkyl analogs (methyl, ethyl) reduce LogP significantly, altering permeability predictions and SAR continuity.
Steric profile mismatch
Replacing tert-butyl with isopropyl or smaller groups changes binding pocket complementarity, potentially losing target selectivity.
Reactivity profile alteration
Adjacent steric bulk influences SNAr reaction rates; direct substitution may shift synthetic outcomes and impurity profiles.

6-(tert-Butyl)-5-chloropyrimidin-4-amine: Quantitative Comparison


Lipophilicity Profile

The compound exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to its 6-methyl, 6-ethyl, and 6-isopropyl analogs, underscoring its enhanced lipophilicity and potential for improved membrane permeability . This quantitative difference is critical for medicinal chemists optimizing ADME properties.

Lipophilicity Profile
Data to verify
LogP = 3.11 (predicted) vs. 1.20 (methyl), 2.42 (isopropyl)
Supports lipophilicity-based scaffold selection; predicted values require experimental confirmation.
ACD/LogP predicted; confirm via shake-flask or chromatographic method.
Lipophilicity Drug Design Physicochemical Properties

Steric Bulk and Rigidity

The tert-butyl group introduces significantly greater steric bulk than its smaller alkyl counterparts. This is quantitatively reflected in the compound's higher molecular weight, which can influence binding site occupancy and restrict molecular conformation, potentially enhancing target selectivity .

Steric Bulk
Data to verify
185.65 g/mol
Higher steric bulk for binding pocket studies; influences pharmacokinetic properties.
Standard calculated MW; actual conformation influenced by solvation.
Steric Hindrance Medicinal Chemistry Conformational Analysis

5-Chloro Group Reactivity

The 5-chloro substituent provides a well-established synthetic handle for subsequent functionalization, enabling the rapid construction of diverse chemical libraries. This is a class-level property shared by 5-chloropyrimidines, but its utility is differentiated by the neighboring tert-butyl group, which can influence reaction kinetics and regioselectivity [1].

5-Chloro Reactivity
Class-level
SNAr and Pd-catalyzed cross-coupling with steric attenuation
Enables library synthesis with steric control over regioselectivity.
Reactivity confirmed by general pyrimidine chemistry; steric effects may vary with conditions.
Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

6-(tert-Butyl)-5-chloropyrimidin-4-amine Applications


Lipophilicity Optimization for Kinase Inhibitors

Use 6-(tert-Butyl)-5-chloropyrimidin-4-amine as a privileged core when designing new kinase inhibitors where enhanced membrane permeability is a key requirement. The high LogP of 3.11 makes it a suitable choice for targets with intracellular binding sites, offering a predicted advantage over the less lipophilic methyl (LogP 1.20) and ethyl (LogP 1.20) analogs.

GPCR Steric Pocket Targeting

Incorporate this compound into GPCR ligand scaffolds to exploit the steric bulk of the tert-butyl group . The significant increase in molecular weight and van der Waals volume compared to 6-methyl and 6-ethyl analogs can be leveraged to fill hydrophobic sub-pockets within a receptor's orthosteric or allosteric site, potentially enhancing binding affinity and selectivity.

Cross-Coupling Library Diversification

Utilize the 5-chloro substituent as a reactive handle for palladium-catalyzed cross-coupling reactions to generate focused libraries of functionalized pyrimidines . The unique steric environment imposed by the adjacent tert-butyl group can be exploited to control regioselectivity in subsequent derivatization steps, a feature not present with smaller alkyl substituents.

Application
Selection Property
Validation Focus
Kinase inhibitor core optimization
High lipophilicity scaffold
Permeability and cellular potency assays
GPCR allosteric probe design
Steric bulk for hydrophobic pocket filling
Binding affinity and functional selectivity assays
Pyrimidine library diversification
5-Chloro coupling with steric control
Cross-coupling yield and regioselectivity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(tert-Butyl)-5-chloropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.